2-Bromo-6-methylnicotinonitrile can be sourced from various chemical suppliers and is often used in research settings due to its reactivity and structural properties. It falls under the category of brominated pyridine derivatives and is recognized for its potential as an intermediate in organic synthesis, particularly in developing pharmaceutical compounds.
The synthesis of 2-bromo-6-methylnicotinonitrile can be achieved through several methods, primarily involving bromination reactions. One common approach is the bromination of 6-methylnicotinonitrile, which can be done using bromine or brominating agents in suitable solvents such as acetic acid or dichloromethane.
The molecular structure of 2-bromo-6-methylnicotinonitrile features:
2-Bromo-6-methylnicotinonitrile participates in several important chemical reactions:
The mechanism of action for 2-bromo-6-methylnicotinonitrile primarily revolves around its reactivity due to the presence of the bromine atom, which acts as a leaving group in substitution reactions.
The physical and chemical properties of 2-bromo-6-methylnicotinonitrile include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 197.032 g/mol |
Density | 1.6 ± 0.1 g/cm³ |
Boiling Point | 303.5 ± 42 °C |
Flash Point | 137.4 ± 27.9 °C |
LogP | 1.57 |
Vapour Pressure | Negligible at room temperature |
These properties indicate that the compound is relatively stable under standard conditions but requires careful handling due to its reactivity .
2-Bromo-6-methylnicotinonitrile has several significant applications:
2-Bromo-6-methylnicotinonitrile (CAS: 155265-57-9) is a halogenated pyridine derivative with the molecular formula C₇H₅BrN₂ and a molecular weight of 197.032 g/mol. Its systematic IUPAC name is 2-bromo-6-methylpyridine-3-carbonitrile, though it is interchangeably referenced in literature as 2-bromo-3-cyano-6-methylpyridine or 6-methyl-3-cyano-2-bromopyridine [1]. The compound features a pyridine ring substituted with an electron-withdrawing cyano group at C3, a bromine atom at C2, and a methyl group at C6. This specific arrangement creates an electronically differentiated scaffold amenable to regioselective functionalization.
Key physicochemical properties include:
Table 1: Fundamental Physicochemical Properties
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₇H₅BrN₂ | - |
Molecular Weight | 197.032 g/mol | - |
Density | 1.6 ± 0.1 g/cm³ | Room temperature |
Boiling Point | 303.5 ± 42.0 °C | 760 mmHg |
Flash Point | 137.4 ± 27.9 °C | - |
LogP | 1.57 | - |
Topological Polar Surface Area | 36.68 Ų | - |
Crystallographic studies of related brominated pyridines reveal typical bond parameters: the C-Br bond length averages 1.89 Å, while the C≡N bond measures approximately 1.16 Å. The methyl group at C6 contributes steric accessibility for electrophilic attacks, while the bromine at C2 acts as a prime site for metal-catalyzed cross-coupling reactions [6].
The emergence of 2-bromo-6-methylnicotinonitrile as a synthetic intermediate parallels advancements in transition metal-catalyzed cross-coupling chemistry during the 1990s. Prior to this period, halogenated pyridines were primarily considered challenging substrates due to the electron-deficient ring system and competitive side reactions. The identification of palladium/phosphine complexes capable of activating C-Br bonds in electron-deficient heterocycles enabled systematic exploitation of this compound [1].
Early synthetic routes (1990s) relied on:
Modern access (post-2000) employs palladium-catalyzed cyanation of tribrominated precursors or regioselective Sandmeyer reactions on aminonicotinonitriles. These innovations increased typical yields from <50% to >75%, making the compound commercially viable for complex molecule synthesis [2] [7].
This compound’s strategic value stems from three orthogonal reactive centers:
In medicinal chemistry, these handles enable rapid diversification toward:
Table 2: Functionalization Pathways and Applications
Reactive Site | Reaction Type | Product Class | Pharmaceutical Application |
---|---|---|---|
C2-Bromine | Suzuki coupling | Biaryl systems | Kinase inhibitors |
C3-Cyano | Hydrolysis | Amides/Carboxylic acids | Prodrug moieties |
C3-Cyano | [3+2] Cycloaddition | Tetrazoles | Angiotensin II antagonists |
C6-Methyl | Knoevenagel condensation | Enone systems | Michael acceptors |
The compound’s balanced lipophilicity (LogP 1.57) and moderate molecular weight make it particularly valuable in fragment-based drug discovery, where efficient "growing" into pharmacophoric space is essential [2].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7